Fluorophosphoric acid (H2PO3F), also known as monofluorophosphoric acid, is a colorless, viscous inorganic acid commercially supplied as a 60-80% or 70 wt% aqueous solution. As a dibasic acid (pKa1 = 5.5, pKa2 = 8.5), it serves as a critical intermediate bridging the reactivity of phosphoric acid and hydrofluoric acid. In industrial procurement, it is primarily sourced for its dual-functionality as a controlled fluorinating agent and phosphorylating precursor. This makes it highly valuable for metal surface treatments, chemical polishing, aqueous battery electrolyte additives, and as a mild catalyst in organic synthesis. Its ability to provide both phosphate and fluoride ions without the extreme volatility and uncontrolled corrosivity of free hydrofluoric acid makes it a highly functional reagent in advanced materials manufacturing and surface engineering[1].
Substituting fluorophosphoric acid with generic phosphoric acid (H3PO4) or hydrofluoric acid (HF) fundamentally compromises process control and material performance. While H3PO4 lacks the reactive fluorine necessary to form critical fluorinated interfaces (such as ZnF2 in battery solid electrolyte interphases) or to efficiently etch metal oxides, free HF is excessively corrosive, highly volatile, and lacks the phosphate group required for stabilizing passivation layers. Furthermore, attempting to substitute with fully fluorinated analogs like hexafluorophosphoric acid (HPF6) in aqueous environments leads to rapid, uncontrolled hydrolysis. Fluorophosphoric acid complexes the fluoride ion, offering hydrolytic stability in pH 4-11 while delivering controlled, dual-ion (PO4 3- and F-) reactivity that cannot be replicated by simple acid mixtures [1].
In aqueous zinc-metal batteries, the choice of electrolyte additive dictates anode stability and cycle life. Monofluorophosphoric acid (H2PO3F) acts as a dual-functional additive that reacts with the zinc anode to form a composite SEI comprising both ZnF2 and Zn3(PO4)2. In contrast, standard phosphoric acid (H3PO4) can only form Zn3(PO4)2, which suppresses dendrites but lacks the high Zn2+ transfer kinetics provided by ZnF2. Studies demonstrate that the mixed SEI derived from H2PO3F reduces interfacial impedance and suppresses the hydrogen evolution reaction (HER) and electrochemical corrosion compared to baseline ZnSO4 or H3PO4-only electrolytes, enabling highly reversible Zn plating/stripping [1].
| Evidence Dimension | SEI composition and Zn2+ transfer kinetics |
| Target Compound Data | H2PO3F yields a dual ZnF2/Zn3(PO4)2 SEI with enhanced ionic transfer and dendrite suppression. |
| Comparator Or Baseline | H3PO4 yields only Zn3(PO4)2; free HF causes severe uncontrolled corrosion. |
| Quantified Difference | H2PO3F provides both F- and PO4 3- for highly conductive SEI formation, lowering interfacial impedance compared to non-fluorinated baselines. |
| Conditions | Aqueous zinc-ion battery electrolytes. |
Procurement of H2PO3F as an electrolyte additive allows battery manufacturers to maximize cycle life and ionic conductivity in aqueous zinc-ion systems by forming a dual-component SEI.
In metal surface treatment and chemical polishing, the aggressive nature of free hydrofluoric acid (HF) often leads to uncontrolled pitting and severe handling hazards. Fluorophosphoric acid establishes an equilibrium (H3PO4 + HF ⇌ H2PO3F + H2O) that effectively complexes the fluoride ion. This complexation decreases the active free F- concentration, significantly reducing the uncontrolled corrosivity of the solution while maintaining the necessary fluorinating power for oxide removal. Compared to pure HF, H2PO3F provides a moderated, uniform etching action that is critical for high-precision metal finishing and the formation of protective conversion coatings [1].
| Evidence Dimension | Corrosivity and free fluoride concentration |
| Target Compound Data | H2PO3F complexes F-, reducing active free F- and moderating corrosion rates. |
| Comparator Or Baseline | Free HF (highly corrosive, rapid uncontrolled pitting). |
| Quantified Difference | H2PO3F provides controlled fluoride release, preventing the severe structural degradation seen with equivalent concentrations of free HF. |
| Conditions | Metal surface etching and chemical polishing baths. |
Buyers in metallurgy and semiconductor manufacturing must select H2PO3F to achieve precise surface finishes without the extreme equipment degradation and safety hazards associated with free HF.
Fluorophosphoric acid is highly effective as a green catalyst for the synthesis of nitrogen-containing heterocycles, such as benzimidazoles, benzoxazoles, and benzothiazoles. When compared to conventional strong acid catalysts like pure phosphoric acid or sulfuric acid, H2PO3F demonstrates stronger electrophilic activation due to the electron-withdrawing effect of the fluorine atom. Utilizing just 5 mol% of fluorophosphoric acid at room temperature achieves high product yields in significantly shorter reaction times, whereas non-fluorinated phosphoric acid typically requires higher catalyst loading and elevated temperatures to drive the same cyclization reactions to completion [1].
| Evidence Dimension | Catalyst loading and reaction conditions |
| Target Compound Data | 5 mol% H2PO3F achieves high yields at room temperature. |
| Comparator Or Baseline | H3PO4 or conventional strong acids (require higher temperatures and/or >10 mol% loading). |
| Quantified Difference | H2PO3F enables room-temperature synthesis with low catalyst loading, reducing energy consumption and reaction time. |
| Conditions | One-pot cyclization of 1,2-phenylenediamine with aldehydes in ethanol. |
Pharmaceutical and fine chemical manufacturers should procure H2PO3F to lower energy costs, reduce reaction times, and improve yields in the synthesis of heterocyclic active pharmaceutical ingredients (APIs).
For applications requiring stable aqueous formulations, such as concrete corrosion inhibitors or dental additives, the hydrolytic stability of the fluorinated precursor is paramount. While polyfluorinated acids like hexafluorophosphoric acid (HPF6) and difluorophosphoric acid (HPO2F2) hydrolyze rapidly in water to yield free HF and phosphoric acid, monofluorophosphoric acid (H2PO3F) is hydrolytically robust. Kinetic studies show that in a broad pH range (pH 4 to 11), the hydrolysis of the monofluorophosphate ion is negligible. In acidic conditions, it exhibits a high Arrhenius energy of activation for hydrolysis (16.3 ± 1 kcal/mol), ensuring that it remains stable during processing and storage far longer than its highly fluorinated counterparts [1].
| Evidence Dimension | Hydrolytic stability and activation energy |
| Target Compound Data | H2PO3F exhibits negligible hydrolysis at pH 4-11 and a high activation energy (16.3 kcal/mol) in acid. |
| Comparator Or Baseline | HPF6 and HPO2F2 (rapidly hydrolyze in aqueous solutions). |
| Quantified Difference | H2PO3F maintains its molecular integrity in aqueous media where HPF6 and HPO2F2 degrade, preventing premature release of toxic free HF. |
| Conditions | Aqueous solutions across varying pH levels (pH 4-11). |
Formulators of aqueous products must choose H2PO3F over HPF6 or HPO2F2 to ensure long-term shelf life and prevent the hazardous buildup of free hydrofluoric acid.
H2PO3F is a highly effective additive for forming a robust, dual-component (ZnF2/Zn3(PO4)2) solid electrolyte interphase, making it essential for battery developers aiming to suppress dendrites and extend the cycle life of next-generation aqueous energy storage systems [1].
Due to its ability to complex fluoride and moderate corrosivity, H2PO3F is the required choice for surface treatment baths where pure HF would cause unacceptable pitting or equipment degradation [1].
Its high catalytic efficiency at low loading (5 mol%) and room temperature makes it a highly efficient alternative to conventional strong acids for the industrial synthesis of benzimidazoles and other heterocyclic pharmaceutical intermediates [1].
Its hydrolytic stability in mildly alkaline environments (pH 7-11) allows it to function as a long-lasting, migrating corrosion inhibitor for embedded metal reinforcements without prematurely degrading into free HF and phosphoric acid [1].
Corrosive;Acute Toxic